4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate
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Overview
Description
4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by its brominated phenyl groups and a unique structural arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process utilizes organoboron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: Involving the replacement of bromine atoms with other functional groups.
Elimination Reactions: Such as the E2 mechanism, where a base induces the removal of a proton and a leaving group, forming a double bond.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium ethoxide for elimination reactions , and organometallic reagents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, elimination reactions typically yield alkenes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-BROMOANILINO: A related compound with similar brominated phenyl groups.
2-BROMO-4-METHYLPHENOL: Another brominated phenyl compound with different substituents.
4-BROMOBENZOIC ACID: A simpler brominated aromatic compound.
Uniqueness
4-BROMO-2-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-BROMOBENZOATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C30H32Br2N2O4 |
---|---|
Molecular Weight |
644.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C30H32Br2N2O4/c1-29(2,3)19-30(4,5)22-8-13-25(14-9-22)37-18-27(35)34-33-17-21-16-24(32)12-15-26(21)38-28(36)20-6-10-23(31)11-7-20/h6-17H,18-19H2,1-5H3,(H,34,35)/b33-17+ |
InChI Key |
DRZJIETWBWQEFE-ATZGPIRCSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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